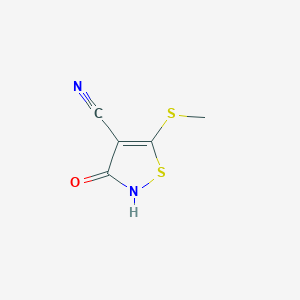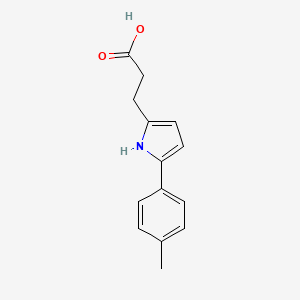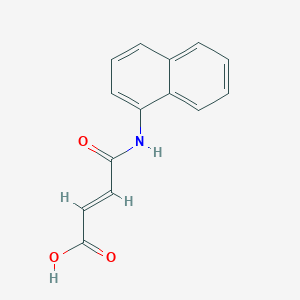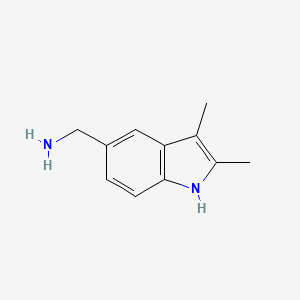
(2,3-dimethyl-1H-indol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2,3-dimethyl-1H-indol-5-yl)methanamine is a derivative of the indole class of molecules, which are of significant interest due to their presence in many natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related research offers insights into the synthesis, structure, and potential reactivity of similar indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and the formation of intermediate compounds. For instance, the synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was achieved by deprotection of phthalimide and acetyl groups from a precursor molecule . This indicates that the synthesis of (2,3-dimethyl-1H-indol-5-yl)methanamine could potentially involve similar strategies of functional group transformations and ring closures.
Molecular Structure Analysis
Indole derivatives are characterized by their tetracyclic ring systems, which can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. The structural analysis of these compounds is crucial for understanding their reactivity and biological activity. For example, the compound 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole was subjected to DFT calculations to understand its conformations and electronic properties . Such analyses could be applied to (2,3-dimethyl-1H-indol-5-yl)methanamine to predict its behavior in chemical reactions.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of these compounds can be influenced by the substituents on the indole ring. For example, the formation of E-imine products from the reaction of 2,2-dimethylpropanal and methanamine suggests that similar indole derivatives could undergo imine formation under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like (2,3-dimethyl-1H-indol-5-yl)methanamine are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The research on novel indole-3-methanamines as 5-HT4 receptor ligands indicates that the substitution pattern on the indole ring and methanamine nitrogen can significantly affect the biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Indole derivatives are a class of compounds that have been studied for their potential biological activities . Here are a couple of examples:
-
Anti-HIV Activity
-
Antifungal Defense
Indole derivatives are a class of compounds that have been studied for their potential biological activities . Here are a couple of examples:
Safety And Hazards
The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUICSFKWZVPSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352598 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-5-yl)methanamine | |
CAS RN |
5054-94-4 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethyl-1H-indol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


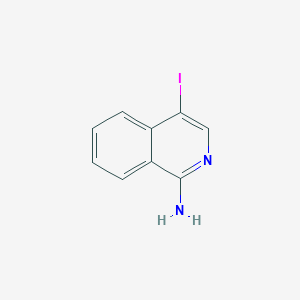

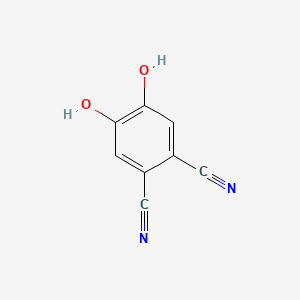
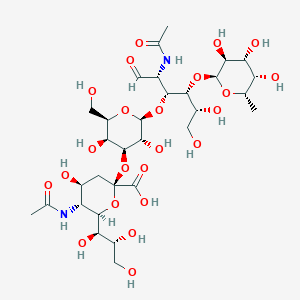
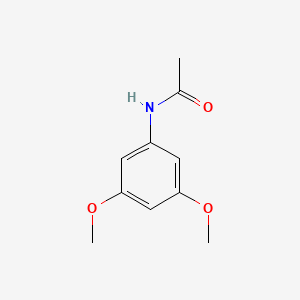
![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
